molecular formula C9H12N2O B2787523 N'-hydroxy-2-(2-methylphenyl)ethanimidamide CAS No. 42191-38-8

N'-hydroxy-2-(2-methylphenyl)ethanimidamide

Cat. No.: B2787523
CAS No.: 42191-38-8
M. Wt: 164.208
InChI Key: POIXBAUXYDAIDL-UHFFFAOYSA-N
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Description

N'-hydroxy-2-(2-methylphenyl)ethanimidamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.
BenchChem offers high-quality N'-hydroxy-2-(2-methylphenyl)ethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-hydroxy-2-(2-methylphenyl)ethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-2-(2-methylphenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-4-2-3-5-8(7)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIXBAUXYDAIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Technical Application Note: High-Purity Synthesis of N'-hydroxy-2-(2-methylphenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N'-hydroxy-2-(2-methylphenyl)ethanimidamide (also known as 2-(o-tolyl)acetamidoxime) from 2-methylbenzyl cyanide . Amidoximes are critical pharmacophores and intermediates in the synthesis of 1,2,4-oxadiazoles, which are prevalent in anti-inflammatory and antiviral therapeutics.

The protocol addresses specific challenges associated with the ortho-methyl substituent, utilizing a modified nucleophilic addition strategy to overcome steric hindrance while minimizing hydrolysis byproducts.

Reaction Mechanism & Rationale

The synthesis proceeds via the nucleophilic attack of free hydroxylamine (:NH₂OH) on the electrophilic carbon of the nitrile group.

Mechanistic Insight[1][2]
  • Generation of Free Base: Hydroxylamine hydrochloride is stable but non-nucleophilic. It must be deprotonated in situ using a base (Sodium Carbonate) to generate the active species, hydroxylamine.

  • Nucleophilic Addition: The nitrogen atom of the hydroxylamine attacks the nitrile carbon.

  • Steric Consideration: The ortho-methyl group on the phenyl ring creates steric bulk near the reaction center. To mitigate this, this protocol uses a high-concentration reflux in ethanol to ensure adequate kinetic energy for the collision, preventing the common "stalled" reaction often seen with hindered nitriles.

Reaction Scheme

ReactionScheme SM 2-Methylbenzyl Cyanide (C9H9N) Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack (EtOH/H2O, 80°C) Reagent Hydroxylamine HCl + Na2CO3 Reagent->Intermediate Product N'-hydroxy-2-(2-methylphenyl) ethanimidamide Intermediate->Product Proton Transfer & Tautomerization

Caption: Mechanistic pathway from nitrile to amidoxime via nucleophilic addition.

Materials & Safety Equipment

Reagents Table
ReagentCAS No.Equiv.[1]RoleHazard Class
2-Methylbenzyl cyanide 22364-68-71.0SubstrateToxic, Irritant
Hydroxylamine HCl 5470-11-12.5Nucleophile SourceCorrosive, Sensitizer
Sodium Carbonate (Na₂CO₃) 497-19-81.3BaseIrritant
Ethanol (Abs.) 64-17-5SolventSolventFlammable
Water (Deionized) 7732-18-5SolventCo-solventNone
Critical Safety Protocols
  • Cyanide Precaution: While organic nitriles are less immediately lethal than inorganic cyanides, they can metabolize to release HCN. Work in a fume hood.

  • Hydroxylamine Warning: Free hydroxylamine is thermally unstable. Do not concentrate the reaction mixture to dryness while heating. Ensure the reaction is quenched or fully converted before high-temperature workup.

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.

Experimental Protocol

Preparation of Hydroxylamine Solution

Rationale: Pre-mixing the base and hydroxylamine salt ensures the evolution of CO₂ occurs before the addition of the organic substrate, preventing foaming during the main reaction.

  • In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Hydroxylamine Hydrochloride (3.48 g, 50 mmol) in Deionized Water (10 mL).

  • Slowly add Sodium Carbonate (2.75 g, 26 mmol) in small portions.

    • Observation: Vigorous effervescence (CO₂ release) will occur.

  • Stir for 15 minutes at room temperature until effervescence ceases.

The Addition Reaction
  • Dilute the aqueous hydroxylamine solution with Ethanol (40 mL).

  • Add 2-Methylbenzyl cyanide (2.62 g, 20 mmol) dropwise to the stirring solution.

    • Note: The nitrile may not fully dissolve initially; this is normal.

  • Fit the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 80°C) using an oil bath.

  • Maintain reflux for 6–8 hours .

    • Checkpoint: Monitor by TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane). The nitrile spot (high Rf) should disappear, replaced by a lower Rf amidoxime spot.

Workup and Purification

Rationale: Amidoximes are generally less soluble in cold water than the starting materials, allowing for precipitation-based isolation.

  • Remove the flask from heat and allow it to cool to room temperature.

  • Rotary Evaporation: Remove the majority of the Ethanol under reduced pressure (40°C bath). Do not distill to complete dryness to avoid thermal decomposition.

  • Add Ice-Cold Water (50 mL) to the residue and stir vigorously for 30 minutes. The product should precipitate as a white to off-white solid.

  • Filtration: Collect the solid via vacuum filtration using a Buchner funnel.

  • Wash: Wash the filter cake with cold water (2 x 10 mL) to remove residual inorganic salts.

  • Recrystallization (Optional for >98% purity): Recrystallize from a Toluene/Ethanol (9:1) mixture.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: Reagent Prep Mix Dissolve NH2OH-HCl in Water Add Na2CO3 slowly Start->Mix AddSM Add Ethanol & 2-Methylbenzyl Cyanide Mix->AddSM Reflux Reflux at 80°C for 6-8 Hours (Monitor TLC) AddSM->Reflux Evap Evaporate Ethanol (Reduced Pressure) Reflux->Evap Precip Add Ice Water Precipitate Product Evap->Precip Filter Vacuum Filtration & Wash Precip->Filter Dry Final Product Drying (Vacuum Oven) Filter->Dry

Caption: Step-by-step operational workflow for the synthesis process.

Analytical Characterization & QC

To validate the synthesis, compare the isolated product against the following specifications.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Melting Point Capillary128–132°C (Typical for similar tolyl amidoximes)
HPLC Purity C18 Column, ACN/H2O> 97.0% Area
IR Spectroscopy ATR-FTIR3400-3200 cm⁻¹ (O-H/N-H stretch), 1650 cm⁻¹ (C=N)
NMR Interpretation (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.0–9.5 (s, 1H, NOH )

    • δ 7.1–7.3 (m, 4H, Ar-H )

    • δ 5.4–5.8 (s, 2H, -NH ₂)

    • δ 3.4 (s, 2H, Ar-CH ₂-C)

    • δ 2.3 (s, 3H, Ar-CH ₃)

Troubleshooting Guide

Issue: Low Yield / No Precipitation

  • Cause: Ethanol concentration too high during workup.

  • Solution: Evaporate more ethanol before adding water. Amidoximes are soluble in ethanol.

Issue: Product is Oily

  • Cause: Impurities or incomplete reaction.

  • Solution: Scratch the side of the flask with a glass rod to induce nucleation. If persistent, extract the oil with Ethyl Acetate, dry over MgSO₄, and evaporate. Recrystallize from Toluene.

Issue: Hydrolysis to Amide (Byproduct)

  • Cause: Reaction temperature too high or base concentration too strong (e.g., if NaOH was used).

  • Solution: Stick to Na₂CO₃ and ensure the reflux is gentle.

References

  • Organic Syntheses , Coll. Vol. 6, p. 670 (1988); Vol. 59, p. 95 (1979). Preparation of Amidoximes from Nitriles.

  • Sandmeyer, T. (1884). Über die Bildung von Amidoximen. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for amidoxime synthesis).
  • PubChem Compound Summary . N'-hydroxy-2-(2-methylphenyl)ethanimidamide.

  • Srivastava, R.M., et al. (2000). Synthesis of 1,2,4-oxadiazoles. Journal of Heterocyclic Chemistry.

Sources

Synthesis of o-Tolylacetamidoxime Intermediates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation of o-tolylacetamidoxime, a key intermediate in the synthesis of various heterocyclic compounds of medicinal interest. The primary synthetic route described herein involves the reaction of o-tolylacetonitrile with hydroxylamine. This document outlines the underlying chemical principles, step-by-step experimental procedures, safety precautions, and methods for characterization of the final product. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Amidoxime Intermediates

Amidoximes, also known as N-hydroxyamidines, are a versatile class of organic compounds characterized by the presence of both an amino and a hydroxyimino group attached to the same carbon atom.[1] Their unique bifunctional nature makes them valuable precursors for the synthesis of a wide array of heterocyclic systems, including 1,2,4-oxadiazoles, isoxazoles, and imidazoles, which are prominent scaffolds in many biologically active molecules.[1] o-Tolylacetamidoxime, in particular, serves as a crucial building block in the development of novel therapeutic agents.

The most prevalent and direct method for the synthesis of amidoximes is the addition of hydroxylamine to a nitrile precursor.[2][3][4] This reaction is widely employed due to its efficiency and the ready availability of starting materials. This guide will focus on a robust and optimized protocol for the preparation of o-tolylacetamidoxime from o-tolylacetonitrile.

Synthetic Pathway and Mechanism

The core of this synthesis is the nucleophilic addition of hydroxylamine to the electrophilic carbon atom of the nitrile group in o-tolylacetonitrile. The reaction is typically carried out in the presence of a base to liberate free hydroxylamine from its hydrochloride salt.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product o_tolylacetonitrile o-Tolylacetonitrile o_tolylacetamidoxime o-Tolylacetamidoxime o_tolylacetonitrile->o_tolylacetamidoxime Reaction hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->o_tolylacetamidoxime base Base (e.g., Triethylamine) base->o_tolylacetamidoxime

Caption: General reaction scheme for the synthesis of o-tolylacetamidoxime.

The mechanism involves the initial attack of the nitrogen atom of hydroxylamine on the nitrile carbon, followed by proton transfer to form the final amidoxime product. The choice of base and solvent can influence the reaction rate and the formation of byproducts, such as amides.[3][5] Aqueous or alcoholic solvents are commonly used to facilitate the dissolution of the hydroxylamine salt and the base.

Experimental Protocol: Preparation of o-Tolylacetamidoxime

This protocol details a reliable and scalable method for the synthesis of o-tolylacetamidoxime.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
o-Tolylacetonitrile (C9H9N)≥98%Commercially AvailableAlso known as (2-methylphenyl)acetonitrile.[6][7]
Hydroxylamine Hydrochloride (NH2OH·HCl)≥99%Commercially AvailableCorrosive and irritant. Handle with care.
Triethylamine (TEA, Et3N)≥99%Commercially AvailableCorrosive and flammable. Use in a well-ventilated fume hood.
Ethanol (EtOH)AnhydrousCommercially Available
Deionized Water (H2O)Laboratory Supply
Diethyl Ether (Et2O)AnhydrousCommercially AvailableHighly flammable.
Sodium Sulfate (Na2SO4)AnhydrousCommercially Available
Round-bottom flaskLaboratory Glassware
Magnetic stirrer and stir barLaboratory Equipment
Reflux condenserLaboratory Glassware
Heating mantleLaboratory Equipment
Separatory funnelLaboratory Glassware
Rotary evaporatorLaboratory Equipment
Step-by-Step Procedure

Workflow for o-Tolylacetamidoxime Synthesis:

G A 1. Reagent Preparation & Setup B 2. Dissolve Hydroxylamine HCl A->B C 3. Add o-Tolylacetonitrile B->C D 4. Add Triethylamine (Base) C->D E 5. Reaction Under Reflux D->E F 6. Reaction Quenching E->F G 7. Solvent Removal F->G H 8. Extraction G->H I 9. Drying and Concentration H->I J 10. Product Isolation & Characterization I->J

Caption: Experimental workflow for the synthesis of o-tolylacetamidoxime.

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution of Hydroxylamine Hydrochloride: To the flask, add hydroxylamine hydrochloride (1.2 equivalents) and a mixture of ethanol and deionized water (e.g., a 1:1 v/v ratio, sufficient to dissolve the salt upon gentle warming). Stir the mixture until a clear solution is obtained.

  • Addition of Nitrile: Add o-tolylacetonitrile (1.0 equivalent) to the stirred solution at room temperature.

  • Base Addition: Slowly add triethylamine (1.5 equivalents) to the reaction mixture. The addition of the base is crucial to liberate the free hydroxylamine.[1] An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold deionized water.

  • Solvent Removal: If a significant amount of ethanol was used, it is advisable to remove it under reduced pressure using a rotary evaporator before extraction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification and Characterization: The crude o-tolylacetamidoxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). The purity and identity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Safety and Handling Precautions

  • Hydroxylamine and its salts are potentially explosive, especially upon heating. Handle with extreme care and always use a safety shield. Avoid grinding or subjecting it to shock.

  • Triethylamine is a corrosive and flammable liquid. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents like diethyl ether are highly flammable. Ensure there are no ignition sources nearby during handling.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Expected Results and Characterization

The synthesis of o-tolylacetamidoxime from o-tolylacetonitrile typically proceeds in good to excellent yields, often exceeding 80%, depending on the purity of the starting materials and the reaction conditions.[3]

ParameterExpected Value/Observation
Appearance White to off-white crystalline solid
Yield 75-90%
Melting Point Specific to the compound, to be determined experimentally
¹H NMR (CDCl₃) Peaks corresponding to aromatic protons, methylene protons, NH₂ protons, and the OH proton.
¹³C NMR (CDCl₃) Peaks corresponding to the aromatic carbons, the methylene carbon, and the amidoxime carbon.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of o-tolylacetamidoxime (164.21 g/mol ).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the base was added correctly.
Loss of product during work-up.Perform extractions carefully. Ensure the pH of the aqueous layer is appropriate for extraction.
Formation of Amide Byproduct Reaction with water or side reaction of hydroxylamine.[5]Use anhydrous solvents. Control the reaction temperature carefully.
Oily Product Instead of Solid Presence of impurities.Purify the crude product by column chromatography or recrystallization.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of o-tolylacetamidoxime. By understanding the underlying chemistry and adhering to the detailed procedure and safety precautions, researchers can successfully prepare this valuable intermediate for further use in the synthesis of complex heterocyclic molecules. The versatility of the nitrile-to-amidoxime conversion makes it a cornerstone reaction in medicinal and materials chemistry.

References

  • Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology. ResearchGate. [Link]

  • Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.
  • An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. ResearchGate. [Link]

  • Nitrile and amidoxime compounds and methods of preparation for semiconductor processing.
  • Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. Taylor & Francis Online. [Link]

  • 2-(o-Tolyl)acetonitrile, CAS No. 22364-68-7. iChemical. [Link]

  • 2-(o-Tolyl)acetonitrile | C9H9N. PubChem. [Link]

Sources

Application Note: A Comprehensive Guide to the Preparation and Certification of Pharmaceutical Reference Standards for Amidoxime Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and management of pharmaceutical reference standards for amidoxime impurities. Amidoximes represent a critical class of impurities and prodrugs in pharmaceutical development, necessitating high-quality, well-characterized reference standards for accurate analytical testing and regulatory compliance. This guide moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring a robust and reproducible approach to reference standard preparation.

Introduction: The Significance of Amidoxime Impurities and Their Reference Standards

Amidoxime moieties, characterized by the RC(=NOH)NH₂ functional group, are gaining significant attention in pharmaceutical sciences. They can appear as process impurities, often arising from nitrile-containing starting materials or intermediates, or as degradation products.[1] Furthermore, the amidoxime group is a well-known bioisostere for carboxylic acids and is frequently employed in prodrug strategies to enhance oral bioavailability, being converted in vivo to the active amidine form.[2][3][4]

The presence of any impurity, including amidoximes, can impact the safety and efficacy of a drug product.[5] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate the identification, reporting, and qualification of impurities above specific thresholds.[6][7][8][9] Achieving this requires highly pure and thoroughly characterized reference standards.[10][11] These standards are indispensable for:

  • Method Validation: Establishing the specificity, linearity, and accuracy of analytical methods used for impurity profiling.

  • Impurity Quantification: Accurately measuring the levels of amidoxime impurities in drug substances and products.

  • Stability Studies: Monitoring the formation of amidoxime degradation products over time to establish shelf-life and storage conditions.[5][12]

This guide provides the foundational chemistry and analytical protocols to establish a self-validating system for the in-house preparation of these critical reagents.

Synthesis of Amidoxime Impurities: From Nitrile to Reference Standard

The most prevalent and efficient pathway to amidoximes is the nucleophilic addition of hydroxylamine to a nitrile precursor.[1] This method is favored due to its typically high yields and the commercial availability of a wide range of nitrile-containing compounds, which are often the direct precursors to the impurity in the actual manufacturing process.

The Underlying Chemistry: Why This Route?

The reaction leverages the nucleophilicity of the hydroxylamine nitrogen, which attacks the electrophilic carbon of the nitrile group. The choice of hydroxylamine reagent and reaction conditions can be tailored to optimize yield and minimize side products.

  • Hydroxylamine Hydrochloride with a Base: The most traditional approach involves using hydroxylamine hydrochloride with a stoichiometric amount of a weak base (e.g., sodium carbonate, triethylamine).[1] The base is essential to generate the free hydroxylamine in situ, which is the active nucleophile. This method is robust and widely documented.

  • Aqueous Hydroxylamine: Using a pre-prepared aqueous solution of free hydroxylamine can often lead to shorter reaction times and simpler workups as no additional base is required, thereby reducing potential ionic impurities in the final product.[13]

  • Advanced Methods: For challenging substrates, techniques like ultrasonic irradiation have been shown to accelerate the reaction, providing high yields in shorter times.[1][14]

A potential side reaction is the hydrolysis of the amidoxime or the starting nitrile to the corresponding amide, especially under prolonged heating or non-optimal pH conditions. Careful monitoring of the reaction progress is therefore crucial.

Synthesis Nitrile R-C≡N (Nitrile Precursor) Amidoxime R-C(=NOH)NH₂ (Amidoxime Product) Nitrile->Amidoxime Hydroxylamine NH₂OH (Hydroxylamine) Hydroxylamine->Amidoxime Base Base (e.g., Na₂CO₃) or Aqueous Solution Base->Amidoxime Facilitates Reaction Solvent Solvent (e.g., Ethanol, Water) Solvent->Amidoxime Reaction Medium

Caption: General reaction scheme for amidoxime synthesis.

Experimental Protocol: General Synthesis of an Amidoxime from a Nitrile

Objective: To synthesize a representative amidoxime impurity from its corresponding nitrile precursor.

Materials:

  • Nitrile Precursor (1.0 eq)

  • Hydroxylamine Hydrochloride (1.5 eq)

  • Sodium Carbonate (Na₂CO₃) (1.5 eq)

  • Ethanol (or other suitable alcohol)

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add the nitrile precursor, hydroxylamine hydrochloride, and sodium carbonate.

  • Solvent Addition: Add ethanol to the flask to create a stirrable slurry (typically a 0.5-1.0 M concentration of the nitrile).

  • Heating: Attach a condenser and heat the mixture to reflux (typically 60-80°C).[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrile is consumed (typically 4-24 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of fresh ethanol.

  • Workup - Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude amidoxime product.

  • Purification: Proceed with purification of the crude product as described in Section 3.0.

Purification Strategies for Amidoxime Compounds

The inherent polarity of the amidoxime functional group often dictates the purification strategy. The goal is to remove unreacted starting materials, reagents, and any side products to achieve the high purity (>98%) required for a reference standard.

Choosing the Right Technique
  • Recrystallization: This is the preferred method for solid, crystalline amidoximes.[15] It is highly effective at removing small amounts of impurities. The key is selecting an appropriate solvent system where the amidoxime has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Common solvents include ethanol, methanol, acetonitrile, or mixtures with water.[15]

  • Column Chromatography: For oils or non-crystalline solids, silica gel chromatography is a versatile option.[16] Given the polarity of amidoximes, mobile phases typically consist of ethyl acetate/hexanes or dichloromethane/methanol gradients. For highly polar amidoximes that are poorly retained on standard silica, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more effective technique.[17]

  • Acid-Base Extraction: This technique can be used to remove non-polar impurities.[18] The amidoxime can be dissolved in an organic solvent and washed with an aqueous acid. The amidoxime, being basic, will partition into the aqueous layer as a salt, leaving non-polar impurities behind in the organic layer. The aqueous layer can then be basified and the pure amidoxime re-extracted into an organic solvent.

Experimental Protocol: Purification by Recrystallization

Objective: To purify the crude solid amidoxime to a high degree of purity.

Materials:

  • Crude Amidoxime

  • Selected Recrystallization Solvent (e.g., Ethanol)

  • Erlenmeyer flask, hot plate, filtration apparatus

Procedure:

  • Dissolution: Place the crude amidoxime in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat gently while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. The melting point should be sharp and reproducible.

Characterization and Certification: Establishing the Reference Standard

A synthesized impurity does not become a reference standard until its identity, purity, and relevant properties are rigorously confirmed and documented.[11][19] This process, known as certification, relies on a suite of orthogonal analytical techniques.

Certification cluster_synthesis Synthesis & Purification cluster_char Characterization cluster_cert Certification Synthesis Crude Amidoxime Purification Purified Material Synthesis->Purification Structure Structural ID (NMR, MS, IR) Purification->Structure Purity Purity Assay (HPLC, qNMR) Purification->Purity Physical Physical Props. (MP, Appearance) Purification->Physical CoA Certificate of Analysis (CoA) Structure->CoA Purity->CoA Physical->CoA Stability Stability Assessment CoA->Stability

Caption: Workflow for reference standard certification.

Analytical Techniques for Certification

The following table summarizes the essential tests for characterizing an amidoxime reference standard. The combination of these tests provides a comprehensive profile, ensuring the material is suitable for its intended use.[19][20][21]

Parameter Technique(s) Purpose & Rationale
Identity ¹H and ¹³C NMR SpectroscopyConfirms the covalent structure of the molecule by analyzing the chemical environment of each proton and carbon atom.[22][23]
Mass Spectrometry (MS)Determines the molecular weight of the compound, providing definitive confirmation of the molecular formula.[22][24]
Infrared (IR) SpectroscopyIdentifies key functional groups (e.g., -OH, -NH₂, C=N) present in the molecule.
Purity (Chromatographic) High-Performance Liquid Chromatography (HPLC/UPLC)Quantifies the main component and detects any related impurities. A purity value (e.g., area %) is determined.[20]
Purity (Absolute) Quantitative NMR (qNMR)Determines the exact concentration or purity of the substance by integrating its signal against a certified internal standard.
Residual Solvents Gas Chromatography (GC)Quantifies any residual solvents remaining from the synthesis and purification process.
Water Content Karl Fischer TitrationMeasures the amount of water present, which is critical for accurate weighing and solution preparation.
Physical Properties Melting Point (MP)A narrow melting point range is a strong indicator of high purity for a crystalline solid.[22]
AppearanceA physical description (e.g., color, form) is recorded for identification.
The Certificate of Analysis (CoA)

All characterization data must be compiled into a formal Certificate of Analysis. This document is the definitive record for the reference standard batch and should include:

  • Compound Name and Structure

  • Batch/Lot Number

  • Appearance

  • Results from all identity and purity tests

  • Assigned Purity/Potency

  • Recommended Storage Conditions

  • Date of Certification and Expiration/Re-test Date

Stability Testing and Long-Term Management

A certified reference standard is only valuable if it remains stable. Stability testing is crucial to define the appropriate storage conditions and to assign a re-test date or shelf-life.[5][25]

Protocol: Establishing Stability

Objective: To evaluate the stability of the amidoxime reference standard under various environmental conditions.

Procedure:

  • Sample Preparation: Aliquot the reference standard into several appropriate, tightly sealed containers (e.g., amber glass vials).

  • Condition Setup: Store the aliquots under a range of conditions as per ICH guidelines. At a minimum, this should include:

    • Long-Term: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH

    • Freezer (for retention): -20°C

  • Time Points: Define testing intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: At each time point, analyze a sample using a validated, stability-indicating HPLC method. The method must be capable of separating the amidoxime from any potential degradants.

  • Evaluation: Assess the results for any significant decrease in purity or the appearance of new degradation peaks. The data is used to establish a re-test period, during which the standard is expected to remain fit for use.

Recommended Storage: Based on typical stability profiles, amidoxime reference standards should be stored in a cool, dry, and dark environment, often in a desiccator at 2-8°C or frozen at -20°C to maximize their shelf-life.

Conclusion

The preparation of high-quality pharmaceutical reference standards for amidoxime impurities is a multi-step process that demands precision in synthesis, rigor in purification, and comprehensive analytical characterization. By following the scientifically-grounded protocols outlined in this guide, laboratories can confidently produce and certify their own reference standards. This capability is fundamental to accurate impurity control, ensuring the development of safe and effective medicines while maintaining full regulatory compliance.

References

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (2019). Molecules. [Link]

  • A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. (1996). Organic Preparations and Procedures International. [Link]

  • Nitrile and amidoxime compounds and methods of preparation for semiconductor processing. (2014).
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Angene. [Link]

  • An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. (2016). Organic & Biomolecular Chemistry. [Link]

  • Method of manufacturing high purity amidoximes from hydroxylamine and nitriles. (2000).
  • Types of Reference Standards Used in the Pharmaceutical Industry. (2025). Pharmaffiliates. [Link]

  • A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. (2024). Labinsights. [Link]

  • Choosing Reference Standards for API or Impurity. (2025). ResolveMass Laboratories Inc.. [Link]

  • Q3B(R2) Impurities in New Drug Products. (2006). European Medicines Agency. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). ICH. [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. (2008). FDA. [Link]

  • Structure-based design, and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candidates. (2023). Scientific Reports. [Link]

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Coordination modes of amidoximes in their mononuclear complexes. (2018). ResearchGate. [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. [Link]

  • A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. (2018). RSC Advances. [Link]

  • The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. (2017). Molecules. [Link]

  • Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. (2022). Sains Malaysiana. [Link]

  • Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics. (2016). Odesa National University. [Link]

  • What can I use to purify polar reaction mixtures? (2023). Biotage. [Link]

  • Pharmacokinetics of the amidine prodrug of a novel oral anticoagulant factor VIIa inhibitor (AS1924269-00) in rats. (2009). ResearchGate. [Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (2019). MDPI. [Link]

  • Examples for prodrug-based amidoximes. (2019). ResearchGate. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Austin Publishing Group. [Link]

  • Improved process for the preparation of amidoxime derivatives. (1994).
  • Amidoximes as intermediates for the synthesis of potential drugs. (2013). Charles University. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development. [Link]

  • Synthesis of amidoximes using an efficient and rapid ultrasound method. (2018). ResearchGate. [Link]

  • Laboratory Techniques of Purification and Isolation. (2020). IT Medical Team. [Link]

  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. (2025). Sulzer. [Link]

  • Reference Standards Certification Experts. (n.d.). J-STAR Research. [Link]

  • The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. (2023). Redox Biology. [Link]

  • Improved Method for Preparation of Amidoxime Modified Poly(acrylonitrile-co-acrylic acid): Characterizations and Adsorption Case Study. (2015). MDPI. [Link]

  • Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. (2025). Digital Commons @ Andrews University. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • Impurity profiling and synthesis of standards. (n.d.). Enantia. [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (2014). The AAPS Journal. [Link]

Sources

Application Note & Protocols: Strategic Synthesis of 3-Substituted-1,2,4-Oxadiazoles Employing Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 42191-38-8)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1,2,4-Oxadiazoles and the Utility of a Key Building Block

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has become a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its significance stems from its function as a highly effective bioisostere for amide and ester groups.[1] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor binding interactions. Consequently, the 1,2,4-oxadiazole scaffold is a privileged structure found in a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and anti-tumor compounds.[3][4]

The synthesis of these vital heterocycles often relies on robust and versatile building blocks. Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 42191-38-8), an off-white solid, has emerged as a particularly valuable reagent for this purpose.[5] Its bifunctional nature, possessing both a reactive chloro-oxime and an ester moiety, allows for its participation in several distinct and efficient synthetic pathways leading to diversely substituted 1,2,4-oxadiazoles. This guide provides an in-depth exploration of two primary synthetic strategies utilizing this key intermediate, complete with detailed protocols, mechanistic insights, and comparative data to empower researchers in the synthesis of these valuable compounds.

Reagent Profile: Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 42191-38-8)

A thorough understanding of the starting material is critical for successful and safe synthesis.

Chemical Properties:

  • Synonyms: Ethyl chloroximidoacetate, α-Chloroglyoxalic acid ethyl ester oxime[5]

  • Molecular Formula: C₄H₆ClNO₃[5]

  • Molecular Weight: 151.55 g/mol [5]

  • Appearance: Off-white to brown crystalline solid[5]

  • Reactivity: The key to its utility lies in the electrophilic carbon atom attached to both the chlorine and the oxime group. The chlorine atom is a good leaving group, facilitating nucleophilic substitution. Furthermore, in the presence of a base, the molecule can undergo dehydrochlorination to form a highly reactive nitrile oxide intermediate.[5][6]

PropertyValueSource
CAS Number 42191-38-8N/A
Melting Point 70-76 °C (lit.)[5]
Boiling Point 230.5 °C at 760 mmHg[5]
Solubility Soluble in methanol, ether, and other common organic solvents[5][6]
pKa 7.60 ± 0.10 (Predicted)[5]

Safety and Handling:

  • Hazard Codes: Xi, Xn (Irritant, Harmful)[5]

  • Precautions: Handle in a well-ventilated area or fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.[7][8]

  • Incompatibilities: Avoid strong oxidizing agents.[9] The material is moisture-sensitive and a lachrymator.[5]

  • Storage: Store in a cool, dry place at 2-8°C, tightly sealed to prevent moisture ingress.[5]

Synthetic Pathways and Mechanistic Insights

Ethyl 2-chloro-2-(hydroxyimino)acetate provides access to 3-substituted-1,2,4-oxadiazoles through two primary, highly effective routes. The choice of pathway dictates the final substitution pattern of the oxadiazole ring, offering significant synthetic flexibility.

Caption: Overview of synthetic pathways using CAS 42191-38-8.

Pathway 1: Acylation of Amidoximes followed by Cyclodehydration

This is the most direct and widely applied method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles. It is considered a [4+1] cycloaddition, where four atoms of the final ring are contributed by the amidoxime and one carbon atom is contributed by the acylating agent.

Mechanism: The reaction proceeds in two key steps. First, the nucleophilic nitrogen of the amidoxime attacks the electrophilic carbon of ethyl 2-chloro-2-(hydroxyimino)acetate, displacing the chloride and forming an O-acylamidoxime intermediate. The choice of a suitable base is crucial here to neutralize the HCl generated. In the second step, this intermediate undergoes thermal or base-catalyzed cyclodehydration, where the oxime oxygen attacks the imine carbon, eliminating a molecule of water to form the stable aromatic 1,2,4-oxadiazole ring.[1] Heating is often required to drive the cyclization to completion.[3]

Outcome: This pathway reliably produces 3-substituted-5-ethoxycarbonyl-1,2,4-oxadiazoles . The substituent at the 3-position is derived from the 'R' group of the starting amidoxime. The ester group at the 5-position can be subsequently hydrolyzed or converted to an amide to allow for further functionalization.

Pathway 2: In situ Generation of a Nitrile Oxide for 1,3-Dipolar Cycloaddition

This pathway leverages the ability of ethyl 2-chloro-2-(hydroxyimino)acetate to act as a precursor for a highly reactive 1,3-dipole. This is a classic example of a [3+2] cycloaddition reaction.

Mechanism: In the presence of a non-nucleophilic base, such as triethylamine or sodium bicarbonate, ethyl 2-chloro-2-(hydroxyimino)acetate undergoes dehydrochlorination to generate ethoxycarbonylformonitrile oxide in situ.[5][6] This reactive nitrile oxide cannot be isolated and is immediately trapped by a dipolarophile present in the reaction mixture. When a nitrile (R'-C≡N) is used as the dipolarophile, a [3+2] cycloaddition occurs across the carbon-nitrogen triple bond to form the 1,2,4-oxadiazole ring.[10][11]

Outcome: This pathway yields 3-ethoxycarbonyl-5-substituted-1,2,4-oxadiazoles . Note the reversal of the substitution pattern compared to Pathway 1. Here, the substituent at the 5-position is derived from the 'R'' group of the nitrile used as the trapping agent.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate via Amidoxime Acylation

This protocol is adapted from established procedures for the acylation of amidoximes followed by cyclization.[1][3]

Caption: Experimental workflow for the amidoxime acylation pathway.

Materials:

  • Benzamidoxime (1.0 eq)

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 42191-38-8) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzamidoxime (1.0 eq) and anhydrous THF.

  • Add ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq) to the suspension.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add triethylamine (1.2 eq) dropwise to the stirred mixture.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 66°C).

  • Maintain reflux for 6-8 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. The triethylamine hydrochloride salt will precipitate.

  • Filter the mixture to remove the salt and wash the solid with a small amount of THF.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate.

Protocol 2: Synthesis of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate via 1,3-Dipolar Cycloaddition

This protocol details the in situ generation of ethoxycarbonylformonitrile oxide and its subsequent trapping with a nitrile.[5][6]

Caption: Experimental workflow for the 1,3-dipolar cycloaddition pathway.

Materials:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 42191-38-8) (1.0 eq)

  • Benzonitrile (used as both reactant and solvent, 3.0-5.0 eq)

  • Sodium bicarbonate (NaHCO₃) (1.5 eq)

  • Dichloromethane (DCM) (optional, can be used as a co-solvent)

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in benzonitrile (3.0 eq). If desired, DCM can be added as a co-solvent.

  • Prepare a solution of sodium bicarbonate (1.5 eq) in water.

  • Add the aqueous NaHCO₃ solution to the organic mixture dropwise at room temperature over 30 minutes with vigorous stirring. The base promotes the in situ formation of the nitrile oxide.

  • Continue to stir the biphasic mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with DCM.

  • Combine all organic layers and wash with water, followed by brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The excess benzonitrile can be removed via vacuum distillation or during chromatography.

  • Purify the resulting crude residue by flash column chromatography on silica gel to isolate the pure ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate.

Conclusion

Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 42191-38-8) is a potent and versatile building block for the synthesis of 3-substituted-1,2,4-oxadiazoles. The two primary pathways—acylation of amidoximes and 1,3-dipolar cycloaddition of the corresponding nitrile oxide—offer strategic and complementary approaches to access different substitution patterns on the oxadiazole core. By understanding the underlying mechanisms and following robust experimental protocols, researchers can effectively leverage this reagent to construct a diverse library of 1,2,4-oxadiazole derivatives for applications in drug discovery and materials science.

References

  • Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537–548.
  • Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry, 6(4), 377-393.
  • Dhameliya, T. M., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19, 2399–2433. [Link]

  • Sharma, V., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Polycyclic Aromatic Compounds. [Link]

  • Joule, J. A. (2008). 1,2,4-Oxadiazoles. Comprehensive Organic Functional Group Transformations II. [Link]

  • Krasavin, M. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • Safety Data Sheet. (2021, August 17). Natural Gas. [Link]

  • Chandra, J. (2023). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Indian Journal of Chemistry, 62(5), 448-456. [Link]

  • KREISEL. (2025, October 19). Safety data sheet. [Link]

  • A FACILE 1,2,4-OXADIAZOLE DERIVATIVES SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Krasavin, M. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]

  • Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus. (n.d.). ResearchGate. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 25(12), 2919. [Link]

  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-269. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds. Baghdad Science Journal. [Link]

  • Chandra, J. (2023). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst and dehydrating reagent under microwave irradiation. Indian Journal of Chemistry (IJC). [Link]

  • Endress+Hauser. (2022, May 24). Safety Data Sheet. [Link]

  • CAS Common Chemistry. (n.d.). Methyl 2-[(1-chloro-2-naphthalenyl)oxy]propanoate. American Chemical Society. [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Agirbag, H. (1991). The Reaction of Amidoximes with Chloroacetyl Chloride. Synthetic Communications. [Link]

  • NIST. (n.d.). Decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester. NIST Chemistry WebBook. [Link]

  • LookChem. (n.d.). 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER. [Link]

  • Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. (2021). FULIR. [Link]

  • GazFinder. (n.d.). 1-propanethiol (C3H8S). [Link]

  • FooDB. (2010, April 8). Showing Compound Nerol oxide (FDB020082). [Link]

Sources

Troubleshooting & Optimization

optimizing reaction yield of N'-hydroxy-2-(2-methylphenyl)ethanimidamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amidoxime Synthesis Optimization Ticket ID: AMDX-OPT-2026 Subject: Optimizing Yield & Purity of


-hydroxy-2-(2-methylphenyl)ethanimidamide
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Introduction: The "Golden Path" Philosophy

Welcome to the Technical Support Center. You are synthesizing


-hydroxy-2-(2-methylphenyl)ethanimidamide  from 2-(2-methylphenyl)acetonitrile  (also known as 

-methylbenzyl cyanide).

Many researchers treat this as a simple "mix and stir" reaction, but the ortho-methyl group introduces subtle steric folding that can retard nucleophilic attack, leading to incomplete conversion or hydrolysis byproducts. The protocol below is not just a recipe; it is a self-validating system designed to maximize the nucleophilicity of hydroxylamine while suppressing the thermodynamic sink of amide formation.

Module 1: The Optimized Protocol (The Golden Path)

This protocol favors the kinetic formation of the amidoxime over the thermodynamic hydrolysis product (the primary amide).

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-(2-methylphenyl)acetonitrile 1.0SubstrateThe

spacer reduces steric hindrance, but the ortho-methyl still impacts kinetics.
Hydroxylamine HCl (

)
3.0 ReagentMust be desalted in situ. The salt form is non-nucleophilic.
Sodium Carbonate (

)
2.5 BasePreferred over NaOH. Stronger bases (

) promote nitrile hydrolysis to amide.
Ethanol / Water (3:1 v/v) N/ASolventWater is required to dissolve the base; Ethanol dissolves the organic nitrile.
Step-by-Step Methodology
  • The "Free Base" Generation (Critical Step):

    • Dissolve

      
       (3.0 eq) and 
      
      
      
      (2.5 eq) in the minimum amount of water required to solicit a clear solution.
    • Why: This generates free hydroxylamine (

      
      ) in situ. Evolution of 
      
      
      
      gas will occur. Wait for effervescence to cease before adding the organic substrate. This ensures the pH has stabilized.
  • Substrate Addition:

    • Dissolve the nitrile (1.0 eq) in Ethanol (approx. 5-10 mL per gram).

    • Add the ethanolic nitrile solution to the aqueous hydroxylamine mixture.

    • Visual Check: The mixture may turn cloudy initially. This is normal.

  • Reaction Phase:

    • Heat to reflux (approx. 78-80°C) .

    • Time: Typically 6–12 hours.

    • IPC (In-Process Control): Monitor via TLC (Mobile Phase: 50% EtOAc/Hexane). The amidoxime is significantly more polar (lower

      
      ) than the nitrile.
      
    • Staining: Use Ferric Chloride (

      
      ) . Amidoximes stain a distinct red/violet  due to complexation, whereas nitriles and amides do not.
      
  • Workup (The "Amphoteric" Purification):

    • Evaporate ethanol under reduced pressure.

    • Add water to the residue. If the product precipitates as a solid, filter and wash with cold water.[1][2]

    • If Oily (Common with ortho-substituted aromatics): Extract with Ethyl Acetate. Wash organic layer with brine, dry over

      
      , and concentrate.
      

Module 2: The Logic Flow (Mechanism & Workflow)

The following diagrams visualize the chemical pathway and the operational workflow.

Figure 1: Reaction Mechanism & Competitive Pathways

ReactionMechanism cluster_conditions Critical Control Points Nitrile 2-(2-methylphenyl)acetonitrile (Starting Material) Intermediate Tetrahedral Intermediate Nitrile->Intermediate + NH2OH (Slow Step) NH2OH Free NH2OH (Nucleophile) NH2OH->Intermediate Attack Amidoxime Target Amidoxime (Product) Intermediate->Amidoxime Tautomerization (Fast) Amide Primary Amide (Hydrolysis Byproduct) Intermediate->Amide + H2O / High pH (Side Reaction)

Caption: The nucleophilic attack of hydroxylamine is the rate-determining step. High pH or excess water promotes the red path (hydrolysis).

Figure 2: Troubleshooting Workflow

Troubleshooting Start Issue Detected CheckTLC Check TLC (Stain w/ FeCl3) Start->CheckTLC Decision1 Is Spot Red/Violet? CheckTLC->Decision1 Sol1 Product formed but impure. Proceed to Acid/Base Extraction. Decision1->Sol1 Yes Decision2 Starting Material Remains? Decision1->Decision2 No Sol2 Incomplete Conversion. Add 1.0 eq NH2OH. Reflux 4h more. Decision2->Sol2 Yes Sol3 Hydrolysis (Amide formed). Check pH (Keep < 10). Reduce water ratio. Decision2->Sol3 No (New spot, no color)

Caption: Diagnostic logic for common reaction failures using FeCl3 staining as a primary indicator.

Module 3: Troubleshooting & FAQs (The Ticket Queue)

Ticket #01: "My product is a sticky brown oil, not a solid."

Diagnosis: This is classic for ortho-substituted amidoximes. The rotational barrier created by the 2-methyl group often lowers the melting point and traps solvent. Solution:

  • The Trituration Trick: Dissolve the oil in a minimum amount of Diethyl Ether or Ethyl Acetate. Slowly add Hexane or Pentane until cloudy. Scratch the flask walls with a glass rod to induce nucleation.

  • Recrystallization: If it remains oily, use Benzene/Petroleum Ether (traditional but toxic) or Isopropanol/Hexane (safer).

  • Drying: Ensure you dry the oil under high vacuum (< 1 mbar) for 24 hours. Residual ethanol often prevents crystallization.

Ticket #02: "The reaction is stuck at 60% conversion after 24 hours."

Diagnosis: The ortho-methyl group is likely shielding the nitrile carbon, or your hydroxylamine has decomposed (it is unstable at high heat). Solution:

  • Boost the Nucleophile: Add another 1.0–2.0 equivalents of

    
     and Base.
    
  • Solvent Switch: Switch from EtOH/Water to DMSO (Dimethyl Sulfoxide). DMSO is a polar aprotic solvent that enhances the nucleophilicity of

    
     significantly.
    
    • Warning: Workup from DMSO requires extensive water washing or lyophilization.

Ticket #03: "I see a new spot on TLC, but it doesn't stain with FeCl3."

Diagnosis: You have likely hydrolyzed your nitrile to the primary amide (2-(2-methylphenyl)acetamide). This happens if the reaction pH is too high (using NaOH) or if the temperature is too high for too long. Solution:

  • Prevention: Switch to

    
     or 
    
    
    
    (milder bases).
  • Recovery: Unfortunately, the amide cannot be easily converted to the amidoxime.[3] You must restart.

References

  • Stephenson, L., et al. (1969).[4] Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic. Link

  • Albayati, M., et al. (2020).[4] Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. Chemistry Central Journal. Link

  • Org. Synth. (1981).[2] N-(2,4-Diformyl-5-hydroxyphenyl)acetamide.[2] Organic Syntheses, Coll. Vol. 60, p.49. (Demonstrates handling of hydroxy/amino substituted aromatics). Link

  • Fluorochem. (2024). Product Specification: (Z)-N'-hydroxy-2-(4-methylphenyl)ethanimidamide. (Analogous para-isomer data for reference). Link

Sources

resolving scale-up challenges for N'-hydroxy-2-(2-methylphenyl)ethanimidamide production

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Scale-Up Challenges for N'-hydroxy-2-(2-methylphenyl)ethanimidamide Ticket ID: SC-AMID-2024-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulties scaling the production of N'-hydroxy-2-(2-methylphenyl)ethanimidamide (Structure: 2-methylbenzyl amidoxime). This transformation involves the nucleophilic addition of hydroxylamine to 2-(2-methylphenyl)acetonitrile.

While this reaction appears straightforward on a milligram scale, multi-kilogram scale-up introduces three critical failure modes:

  • Thermal Runaway: Hydroxylamine (HA) free base is thermodynamically unstable.

  • Steric Stalling: The ortho-methyl group creates steric hindrance, slowing kinetics and tempting operators to use unsafe temperatures.

  • Hydrolytic Impurities: Competitive hydrolysis of the nitrile to the primary amide (2-(2-methylphenyl)acetamide).

This guide provides a self-validating process control strategy to mitigate these risks.

Module 1: Thermal Safety & Reagent Management

Q: Why does the reaction exotherm spike unpredictably during hydroxylamine addition?

A: This is likely due to accumulation of unreacted hydroxylamine free base. On a small scale, heat dissipates rapidly. On a large scale, if the addition rate exceeds the reaction rate, unreacted HA accumulates. Once the reaction "kicks off," the accumulated energy is released simultaneously, exceeding the cooling capacity.

The Protocol: Heat-Flow Controlled Dosing

Do not use 50% aqueous Hydroxylamine for scale-up if possible; in-situ generation from NH₂OH·HCl is safer and controls water content.

Step-by-Step Control:

  • Setup: Charge Nitrile (1.0 eq) and Base (e.g., Na₂CO₃ or Et₃N, 1.1 eq) in Methanol/Ethanol.

  • Temperature: Heat to 40°C (initiation temperature).

  • Dosing: Add NH₂OH·HCl (solid or slurry) in portions.

  • The Check: Stop dosing after 5%. Wait for the exotherm to appear and subside. If no exotherm is observed, DO NOT CONTINUE DOSING. You are accumulating a potential explosive.

  • Validation: Use DSC (Differential Scanning Calorimetry) to ensure the process temperature (

    
    ) is at least 50°C below the Onset of Decomposition (
    
    
    
    ) of the reaction mixture.
Visualization: Safety-Critical Dosing Workflow

SafetyProtocol Start Start: Charge Nitrile + Base InitTemp Heat to T_init (40°C) Start->InitTemp Dose1 Dose 5% NH2OH source InitTemp->Dose1 CheckExo Check: Is Exotherm Observed? Dose1->CheckExo Hold HOLD: Agitate until heat release CheckExo->Hold No (Accumulation) DoseRest Resume Dosing (RC1 Controlled) CheckExo->DoseRest Yes (Active) Hold->CheckExo Stop STOP: Investigate Catalyst/Stirring Hold->Stop No exotherm > 2 hrs

Figure 1: Critical safety loop for hydroxylamine addition. The "Check Exotherm" gate prevents reagent accumulation and thermal runaway.

Module 2: Solving the "Ortho-Effect" (Kinetics vs. Purity)

Q: The reaction stalls at 80% conversion. Should I increase the temperature to reflux?

A: Proceed with extreme caution. The ortho-methyl group on the phenyl ring hinders the attack on the nitrile carbon. Raising the temperature >65°C significantly increases the risk of HA decomposition (explosion hazard) and accelerates the hydrolysis of the nitrile to the amide impurity.

Troubleshooting Matrix:

VariableAdjustment for Scale-UpScientific Rationale
Solvent Switch from MeOH to EtOH or iPrOH Higher boiling point allows slightly higher

without pressurization, but hydrophobicity reduces amide formation.
Base Use KOtBu (1.0 eq) instead of CarbonatesStronger base generates the free amine more efficiently, driving the reaction at lower temperatures.
Concentration Increase to 5-6 Volumes Higher concentration improves kinetics (second-order reaction) but requires careful thermal monitoring.
Water Strictly Minimize Water attacks the intermediate imidate to form the amide byproduct. Use anhydrous solvents.[1]
Visualization: Competitive Reaction Pathways

ReactionPath Nitrile o-Tolyl Acetonitrile Intermediate Amidoxime Intermediate Nitrile->Intermediate Slow (Steric Hindrance) NH2OH + NH2OH NH2OH->Intermediate Product Target Amidoxime Intermediate->Product Tautomerization Amide Impurity: Primary Amide Intermediate->Amide Hydrolysis (Fast at High T) Water + H2O Water->Amide

Figure 2: The kinetic competition. The ortho-methyl group slows the first step, making the system vulnerable to water, which diverts the intermediate to the amide impurity.

Module 3: Work-Up & Isolation

Q: The product oils out during quenching, and residual hydroxylamine levels are high. How do I fix this?

A: Amidoximes are amphoteric and polar. Oiling out suggests the pH is near the isoelectric point or the solvent composition is non-ideal.

The "Self-Validating" Isolation Protocol:

  • Quench: Do not just add water. Add the reaction mixture into cold water (antisolvent) to control precipitation.

  • pH Adjustment: The target molecule is basic.

    • If oiling occurs: The pH is likely too high (free base form is oily).

    • Correction: Adjust pH to ~8-9 using dilute HCl. This often induces crystallization of the free base solid.

  • Decontamination: Residual hydroxylamine is mutagenic.

    • Wash: Wash the filter cake with 5% sodium thiosulfate solution. This chemically reduces residual hydroxylamine to ammonia/sulfate, ensuring the final product is safe handling.

  • Drying: Dry under vacuum at <45°C. Amidoximes can undergo a Tiemann rearrangement to ureas at high temperatures.

References

  • Process Safety of Hydroxylamine: Wei, C., Rogers, W. J., & Mannan, M. S. (2010).[2] Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. Journal of Physical Chemistry A.

  • Amidoxime Synthesis Scale-Up: Vörös, A., Mucsi, Z., & Baán, G. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry.

  • General Hydroxylamine Handling: Cisneros, L. O., et al. (2001). Thermal stability of hydroxylamine and its salts. Journal of Hazardous Materials.

  • Steric Hindrance in Nitrile Reactions: Stephenson, L., et al. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides. Journal of the Chemical Society C. [1]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of N'-hydroxy-2-(2-methylphenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress and regulatory compliance. N'-hydroxy-2-(2-methylphenyl)ethanimidamide, a member of the amidoxime class, represents a molecule of interest, potentially as a nitric oxide donor or a synthon in medicinal chemistry.[1][2] This guide provides an in-depth analysis of its characterization using Infrared (IR) Spectroscopy, contextualized by a comparison with other key analytical techniques. Our focus is not merely on the data but on the causality behind the experimental choices and the integrated logic of a multi-technique approach.

Part 1: Unveiling Functional Groups with IR Spectroscopy

Infrared spectroscopy is a powerful and rapid analytical technique that provides a molecular "fingerprint" by probing the vibrational transitions of chemical bonds.[3] When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies, causing them to stretch or bend. The frequencies of absorption are characteristic of the types of bonds and functional groups present, making IR spectroscopy an indispensable tool for the initial characterization of a synthesized compound like N'-hydroxy-2-(2-methylphenyl)ethanimidamide.[4][5]

Molecular Structure and Expected Vibrational Signatures

The structure of N'-hydroxy-2-(2-methylphenyl)ethanimidamide (C₉H₁₂N₂O) contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.

Chemical Structure:

  • IUPAC Name: N'-hydroxy-2-(2-methylphenyl)ethanimidamide[6]

  • Molecular Formula: C₉H₁₂N₂O[6]

  • Key Functional Groups: Amidoxime (containing N-H, O-H, C=N, C-N), substituted aromatic ring (aromatic C-H, C=C), and aliphatic groups (aliphatic C-H).

Based on this structure, we can predict the appearance of several key peaks. The presence or absence of these peaks provides a robust first pass at confirming the successful synthesis of the target molecule.

Interpreting the Spectrum: A Data-Driven Analysis

Below is a table summarizing the expected IR absorption bands for N'-hydroxy-2-(2-methylphenyl)ethanimidamide, based on established spectroscopic data for amidoximes and related functional groups.[1][2][7][8]

Expected Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance in Structural Confirmation
3450 - 3300 (Broad)O-H StretchHydroxyl (-OH)A broad, strong band in this region is a primary indicator of the hydroxyl group, a key component of the amidoxime moiety.
3400 - 3100 (Medium)N-H StretchAmine (-NH₂)Often appearing as one or two sharp peaks superimposed on the O-H band, this confirms the presence of the primary amine portion of the amidoxime.
3100 - 3000 (Weak to Medium)C-H StretchAromatic (sp² C-H)Indicates the presence of the 2-methylphenyl ring.
2980 - 2850 (Weak to Medium)C-H StretchAliphatic (sp³ C-H)Confirms the presence of the methylene (-CH₂-) and methyl (-CH₃) groups.
1690 - 1640 (Medium to Strong)C=N StretchImineThis is a critical band for identifying the amidoxime functional group. Its precise position can be influenced by tautomeric forms.[1][2]
1600 - 1450 (Variable)C=C StretchAromatic RingA series of peaks in this region provides strong evidence for the aromatic ring.
~1450 & ~1375 (Variable)C-H BendAliphaticBending vibrations for the methyl and methylene groups.
1250 - 1000 (Medium)C-N StretchCarbon-NitrogenConfirms the C-N single bond within the molecule's backbone.
~900 - 675 (Strong)C-H Bend (Out-of-plane)AromaticThe pattern of these bands can sometimes help deduce the substitution pattern on the benzene ring.

The combination of a broad O-H stretch, distinct N-H stretches, and a strong C=N absorption is the defining IR signature for the successful synthesis of an amidoxime.

Part 2: A Validated Protocol for IR Sample Preparation

The most common method for analyzing solid organic compounds via transmission IR spectroscopy is the potassium bromide (KBr) pellet method. The choice of KBr is deliberate: it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and possesses the plasticity to form a transparent disc under pressure, creating an ideal solid matrix for the sample.[9]

Experimental Workflow: KBr Pellet Preparation

The goal is to disperse the sample homogeneously within the KBr matrix at a low concentration (typically 0.2-1%) to minimize light scattering and ensure the spectrum adheres to the Beer-Lambert law.[10][11]

G cluster_prep Sample & Matrix Preparation cluster_pellet Pellet Formation cluster_analysis Spectroscopic Analysis s1 1. Weighing ~1-2 mg Sample ~100-200 mg Dry KBr s2 2. Grinding Combine sample and KBr in an agate mortar s1->s2 s3 3. Homogenization Triturate until a fine, uniform powder is formed s2->s3 p1 4. Loading Die Transfer powder to pellet die s3->p1 p2 5. Evacuation Apply vacuum to remove trapped air and moisture p1->p2 p3 6. Pressing Apply 8-10 tons of pressure to form a transparent disc p2->p3 a2 8. Sample Scan Place sample pellet in spectrometer and acquire spectrum p3->a2 a1 7. Background Scan Run a scan with an empty holder or pure KBr pellet a1->a2 a3 9. Data Processing Perform background subtraction and analyze peaks a2->a3 a2->a3

Caption: Workflow for IR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Preparation: Ensure all equipment (agate mortar, pestle, pellet die) is thoroughly cleaned and dried to prevent contamination.[12] Use spectroscopy-grade KBr that has been dried in an oven (e.g., at 100-110°C) and stored in a desiccator to prevent moisture absorption, which can introduce a broad O-H band into the spectrum.[11]

  • Weighing: Accurately weigh approximately 1-2 mg of the N'-hydroxy-2-(2-methylphenyl)ethanimidamide sample and 100-200 mg of dry KBr.[12] The ratio is critical for obtaining a high-quality spectrum.[10]

  • Grinding: Add the KBr and the sample to an agate mortar. Grind the mixture thoroughly for several minutes with the pestle. The goal is to reduce the particle size of the sample to less than 2 microns to minimize scattering of the IR beam, which would result in a noisy and distorted spectrum.[11]

  • Pellet Pressing: Transfer a portion of the fine powder into the pellet die. Assemble the die and connect it to a vacuum pump for a few minutes to remove adsorbed water and air. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press.[9]

  • Analysis: Carefully remove the resulting thin, transparent (or translucent) pellet from the die. Place it in the sample holder of the FTIR spectrometer. First, run a background spectrum with an empty sample holder. Then, run the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Part 3: A Comparative Framework of Analytical Techniques

While IR spectroscopy is excellent for identifying functional groups, it does not provide a complete picture of the molecular structure.[3] For unambiguous characterization, it must be used in concert with other analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5][13]

Synergistic Power: IR, NMR, and MS
  • Infrared (IR) Spectroscopy: As discussed, IR identifies the functional groups present in the molecule. It answers the question: "What are the building blocks?"[4][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic connectivity and chemical environment of nuclei (typically ¹H and ¹³C). It reveals the carbon-hydrogen framework of the molecule, showing how many different types of protons and carbons exist and how they are connected.[15] It answers the question: "How are the atoms pieced together?"

  • Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of the molecule and its fragments. It provides the exact molecular weight and offers clues about the molecule's structure from its fragmentation pattern.[4][14] It answers the question: "How much does the molecule weigh and how does it break apart?"

The following table compares the strengths and limitations of these techniques in the context of characterizing N'-hydroxy-2-(2-methylphenyl)ethanimidamide.

Technique Primary Information Provided Strengths Limitations
IR Spectroscopy Functional groups (O-H, N-H, C=N, C=C, etc.)Fast, inexpensive, non-destructive, excellent for identifying key functional groups.Provides limited information on molecular connectivity and overall structure. Not ideal for distinguishing between isomers with similar functional groups.
NMR Spectroscopy Carbon-hydrogen framework, atom connectivity, stereochemistry.Provides the most detailed structural information for elucidation. Non-destructive. Can distinguish between isomers.Less sensitive than MS, requires larger sample amounts, more expensive instrumentation.
Mass Spectrometry Molecular weight and fragmentation patterns.Extremely sensitive (requires very little sample), provides exact molecular formula (with high resolution MS).It is a destructive technique. Provides limited information on stereochemistry or the precise connectivity of atoms.
An Integrated Workflow for Structural Elucidation

A logical workflow for the comprehensive characterization of a new molecule like N'-hydroxy-2-(2-methylphenyl)ethanimidamide leverages the strengths of each technique in a complementary sequence.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization Synthesis Synthesize Compound Purification Purify (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight (164.21 g/mol) Purification->MS IR IR Spectroscopy Identify Key Functional Groups (O-H, N-H, C=N, Aromatic) MS->IR NMR NMR Spectroscopy (¹H, ¹³C) Elucidate Full C-H Framework Confirm Connectivity & Isomeric Purity IR->NMR Final Structure Confirmed: N'-hydroxy-2-(2-methylphenyl)ethanimidamide NMR->Final

Caption: Integrated workflow for unambiguous molecular characterization.

This workflow demonstrates a self-validating system. MS first confirms that a product with the correct molecular weight has been synthesized. IR then validates the presence of the expected functional groups, confirming the chemical class of the product. Finally, NMR provides the definitive, high-resolution data needed to piece the puzzle together, confirming the precise arrangement of atoms and distinguishing it from potential isomers.

Conclusion

IR spectroscopy is an essential and highly informative technique for the initial characterization of N'-hydroxy-2-(2-methylphenyl)ethanimidamide. It provides rapid and definitive evidence for the presence of the critical amidoxime functionality and the aromatic and aliphatic components. However, as this guide illustrates, scientific integrity demands a multi-faceted approach. While IR spectroscopy lays the foundation by identifying the key molecular motifs, it is the synergistic integration with Mass Spectrometry and NMR spectroscopy that provides the irrefutable evidence required for complete and authoritative structural elucidation in modern drug discovery and development.

References

  • Kintek Press. (2026, February 10). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.
  • NIU Department of Chemistry and Biochemistry.
  • Research Article. (2021, February 15).
  • Shimadzu. KBr Pellet Method.
  • ResearchGate. Infrared bands in solid and liquid phases of amidoximes.
  • Quora. (2023, May 14). Can you explain the differences between IR, NMR and mass spectroscopy?.
  • Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC.
  • ResearchGate. The FT-IR spectra of (a) polyacrylonitrile and (b) poly(amidoxime) and....
  • Elements Magazine.
  • Instruments for Molecule Identification and Characterization. (2025, April 27). Analytical Techniques Used in Organic Chemistry.
  • Open Access Journals - Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Modern Analytical Technique for Characteriz
  • Elsevier. (2000). Preparation and characterization of poly(amidoxime) chelating resin from polyacrylonitrile grafted sago starch.
  • The Infrared and Raman Discussion Group (IRDG). Preparation of Samples for IR Spectroscopy as KBr Disks.
  • Digital Commons @ Andrews University. (2025, December 11). Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria.
  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
  • PubChemLite. N'-hydroxy-2-(2-methylphenyl)ethanimidamide.
  • Creative Biostructure. (2025, February 20). Difference Between UV, IR, and NMR Spectroscopy.

Sources

A Senior Application Scientist's Guide to Distinguishing N'-hydroxy-2-(2-methylphenyl)ethanimidamide from Amide Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the synthesis of pharmacologically relevant molecules such as N'-hydroxy-2-(2-methylphenyl)ethanimidamide, the assurance of purity is paramount. A common and often challenging issue is the co-formation of the corresponding amide byproduct, 2-(2-methylphenyl)acetamide. Due to their structural similarity, distinguishing and separating these compounds can be non-trivial. This guide provides a comprehensive analytical framework for researchers, scientists, and drug development professionals to confidently identify, differentiate, and quantify N'-hydroxy-2-(2-methylphenyl)ethanimidamide in the presence of its amide impurity. We will explore the underlying chemical principles for their differentiation and provide validated, step-by-step protocols for several orthogonal analytical techniques.

The Synthetic Challenge: Origin of Amide Byproducts

Understanding the potential for byproduct formation begins with the synthesis itself. A common route to N'-hydroxy-ethanimidamides involves the reaction of a nitrile with hydroxylamine.[1]

Sources

Safety Operating Guide

Proper Disposal Procedures: N'-hydroxy-2-(2-methylphenyl)ethanimidamide

[1][2][3][4]

Executive Summary (BLUF)

N'-hydroxy-2-(2-methylphenyl)ethanimidamide (also known as 2-(o-tolyl)acetamidoxime) is an organic intermediate characterized by an amidoxime functional group (

123
  • Primary Disposal Method: High-temperature incineration via an approved hazardous waste contractor.[1][2][3]

  • Critical Hazard: Thermal instability of the nitrogen-oxygen (N-O) bond.[1][2][3] Do not autoclave.

  • Segregation: Strictly segregate from strong oxidizing agents, acyl chlorides, and anhydrides to prevent exothermic runaway reactions.[1][2][3]

  • Ecological Status: Do not discharge into municipal sewer systems; potential aquatic toxicity requires containment.[2][3]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity.[1][2][3] This compound is not merely "organic waste"; it is a functionalized amidoxime.[2][3]

PropertyDataOperational Implication
Chemical Structure C

H

N

O
Contains N-O bond; potential for thermal decomposition.[1][2][3][4]
Physical State Solid (Crystalline)Dust generation is a primary exposure vector.[2][3]
Functional Group AmidoximeActs as a bidentate ligand (chelator); reactive toward electrophiles.[2][3]
Melting Point ~95–105 °C (Estimated*)Low melting point indicates potential phase change during transport/storage if uncontrolled.[2][3]
GHS Classification Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1][2][3]

*Based on structural analogs (e.g., phenylacetamidoxime).[1][2][3]

The "Why" Behind the Protocol: Amidoxime Instability

The amidoxime moiety contains a hydroxylamine-like N-O bond.[1][2][3] While generally stable at room temperature, amidoximes can undergo Tiemann rearrangement or decomposition upon heating, often releasing nitrogen gas or nitriles.[1][2][3] Consequently, this waste stream must never be subjected to heat sterilization (autoclaving) or mixed with exothermic curing agents.[1][2][3]

Pre-Disposal Stabilization & Segregation

Before removal from the laboratory, the waste must be stabilized.[1][2][3]

A. Segregation Rules
  • Strictly Incompatible: Acyl chlorides (e.g., Acetyl chloride), Anhydrides (e.g., Acetic anhydride).[1][2][3]

    • Mechanism:[1][2][3][5] Reaction with these agents acylates the oxime oxygen, forming an O-acyl amidoxime.[1][2][3] Upon heating or standing, these can cyclize exothermically to form oxadiazoles, potentially rupturing the waste container.[1][2][3]

  • Incompatible: Strong acids and bases (hydrolysis risk), Strong oxidizers (permanganates, chromates).[1][2][3]

B. Container Selection
  • Solid Waste: Collect in a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass.[1][2][3]

  • Liquid Waste (Mother Liquors): If the compound is dissolved in organic solvent (e.g., Ethanol, DMSO), use a solvent-safe carboy (HDPE/Steel).[1][2][3]

    • Note: Ensure the solvent itself is compatible with the container.[2][3]

Disposal Workflow

The following diagram outlines the decision logic for processing this specific waste stream.

DisposalWorkflowStartWaste Generation:N'-hydroxy-2-(2-methylphenyl)ethanimidamideStateCheckDetermine Physical StateStart->StateCheckSolidSolid / CrystallineStateCheck->SolidLiquidSolution (Mother Liquor)StateCheck->LiquidSegregationCRITICAL STEP:Segregate from Acyl Chlorides & OxidizersSolid->SegregationLiquid->SegregationContainerSolContainer:Wide-mouth HDPE or Glass JarSegregation->ContainerSolIf SolidContainerLiqContainer:Solvent-Safe Carboy (HDPE/Steel)Segregation->ContainerLiqIf LiquidLabelingLabeling:'Non-Regulated Organic Solid' (Pure)OR'Flammable Liquid' (If in solvent)ContainerSol->LabelingContainerLiq->LabelingDisposalMethodFinal Disposal:High-Temp IncinerationLabeling->DisposalMethod

Figure 1: Decision matrix for the segregation and packaging of amidoxime waste.

Step-by-Step Disposal Protocol

Step 1: Labeling

Do not use abbreviations. The waste tag must read:

Chemical Name: N'-hydroxy-2-(2-methylphenyl)ethanimidamide Constituents: 100% (if pure) or [Solvent Name] + Trace Amidoxime Hazards: Irritant, Organic[1][2][3]

Step 2: Packaging
  • Ensure the container is <90% full to allow for thermal expansion.[2][3]

  • Wipe the exterior threads of the container before closing to prevent friction-induced heating of trapped crystals in the cap threads.[2][3]

  • Tighten the cap and apply parafilm or tape to prevent loosening during transit.[2][3]

Step 3: Regulatory Classification (RCRA/DOT)[1][2][3][4]
  • RCRA (USA): This compound is not explicitly P-listed or U-listed.[1][2][3] However, it is a "Hazardous Waste" by characteristic if it exhibits toxicity or if mixed with flammable solvents (D001).[1][2][3]

    • Recommendation: Manage as Non-Regulated Organic Solid (unless in flammable solvent) but route for Incineration .[1][2][3]

  • DOT (Transport):

    • Pure Solid: Generally not regulated as Dangerous Goods (DG) unless testing proves specific toxicity (Class 6.1).[2][3]

    • In Solution: Regulated based on the solvent (e.g., UN1993 Flammable Liquid).[1][2][3]

Step 4: Final Disposition

Transfer the sealed container to your facility's Central Accumulation Area (CAA).[2][3] The waste contractor must utilize incineration (fuel blending or direct burn).[2][3]

  • Prohibited: Deep well injection or landfilling (due to potential leaching and nitrogenous decomposition).[2][3]

Emergency Contingencies

Spills (Solid)[1][2][3][4]
  • Isolate: Evacuate the immediate area if dust is airborne.[2][3]

  • PPE: Wear nitrile gloves, lab coat, and N95 dust mask (or P100 respirator).[1][2][3]

  • Cleanup:

    • Do not dry sweep (generates dust).[2][3]

    • Cover with wet paper towels to dampen.[2][3]

    • Scoop into a waste container.[2][3]

    • Clean surface with soap and water.[2][3][6] Avoid bleach (hypochlorite can react with the amine/oxime nitrogen).[2][3]

Exposure[3][4][8]
  • Eye Contact: Flush immediately for 15 minutes.[2][3][6] The amidoxime group can be irritating to mucous membranes.[2][3]

  • Skin Contact: Wash with soap and water.[2][3][6] Amidoximes are potential chelators; systemic absorption should be minimized.[2][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16776054, N'-hydroxy-2-(2-methylphenyl)ethanimidamide. Retrieved from [Link][1][2][3]

  • American Chemical Society (2023). Identifying and Handling Hazardous Waste in the Laboratory. ACS Center for Lab Safety.[2][3] Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1][2][3]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] Retrieved from [Link][1][2][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.